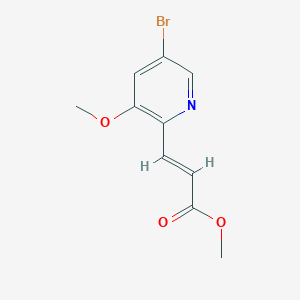
Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate
Übersicht
Beschreibung
Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate (MBCMPA) is an organic compound belonging to the class of pyridines. It is a colorless, crystalline solid that is soluble in water and ethanol. MBCMPA is widely used as a reagent in organic synthesis and as a building block for pharmaceuticals and agrochemicals. It has been used in the synthesis of various heterocyclic compounds, as well as in the synthesis of metal complexes and polymers.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Polymerization
Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate is used in the synthesis of various compounds and polymerization processes. For instance, adducts formed from 3-hydroxypyridine and dipolarophiles like acrylonitrile and methyl acrylate are converted into different derivatives through processes like quaternisation and Hofmann elimination, leading to compounds like 4-cyanotropolone and 4-methoxycarbonyltropolone. These reactions demonstrate the compound's role in creating complex chemical structures, essential for advanced material development (Katritzky et al., 1980).
2. Catalysis and Chemical Reactions
In the field of catalysis, methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate is involved in various chemical reactions. One study describes the use of palladium nanoparticles supported on polyvinylpyridine, showing high catalytic activity in Heck C-C coupling reactions with methyl acrylate (Evangelisti et al., 2009). This indicates the compound's utility in facilitating complex chemical syntheses, which is pivotal in pharmaceutical and industrial chemistry.
3. Anticorrosion Applications
Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate also finds applications in anticorrosion. It is used in formulations to inhibit corrosion of metals like steel in harsh chemical environments. For example, a study on the anticorrosion of X70 steel in HCl using derivatives of methyl acrylate demonstrated significant inhibition efficiency, highlighting the compound's potential in industrial applications to protect metal surfaces (Xia et al., 2015).
4. Atmospheric Chemistry
In atmospheric chemistry, acrylate esters, including methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate, are studied for their reactions with radicals like OH and Cl. Research on the gas-phase reactions of acrylate esters helps understand their atmospheric degradation processes, which is crucial for assessing their environmental impact and behavior (Moreno et al., 2014).
Eigenschaften
IUPAC Name |
methyl (E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-14-9-5-7(11)6-12-8(9)3-4-10(13)15-2/h3-6H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYALCCHDRNHDP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N=CC(=C1)Br)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673853 | |
| Record name | Methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1138443-99-8 | |
| Record name | Methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1451042.png)
![3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1451045.png)

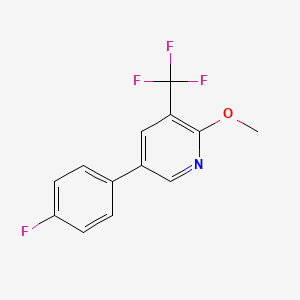
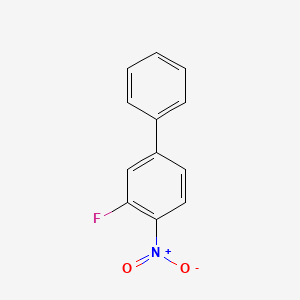


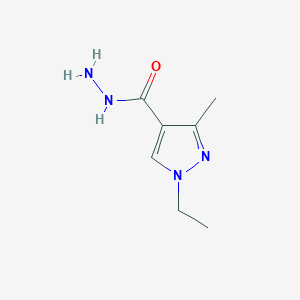


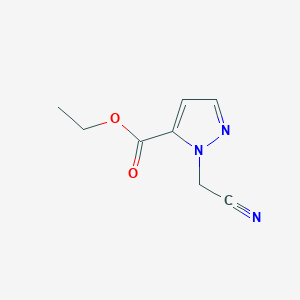
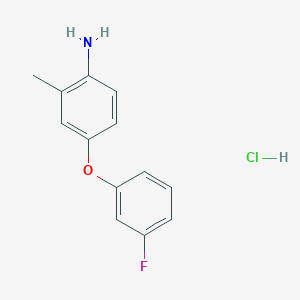
![3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1451063.png)